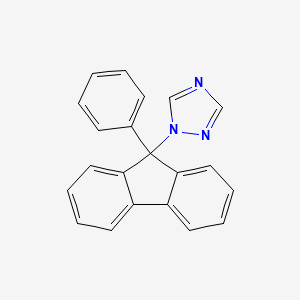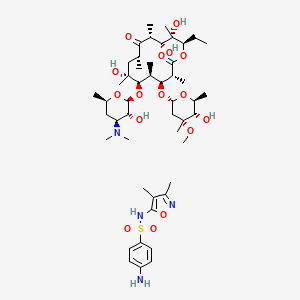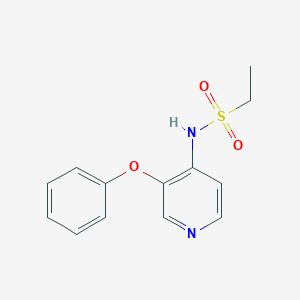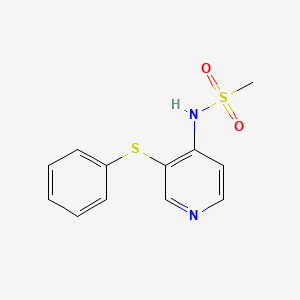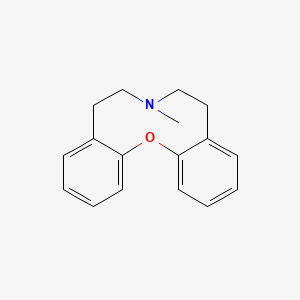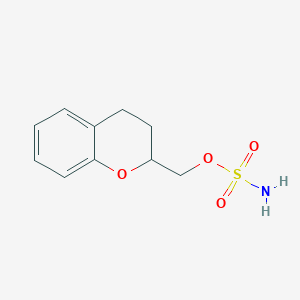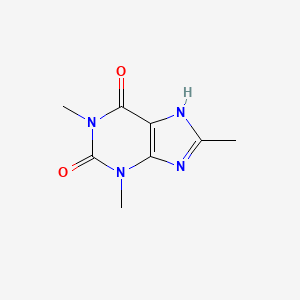
8-Methyltheophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID28870136-Compound-41 is a small molecule inhibitor that targets ubiquitin-specific protease 7 (USP7). This compound has shown significant potential in cancer therapy due to its ability to inhibit USP7, which plays a crucial role in stabilizing oncogenic proteins and regulating immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID28870136-Compound-41 involves a multi-step process. The initial step includes the formation of a benzofuran-amide scaffold, which is then modified to introduce ether-linked amines. Further optimization involves replacing the ether-linked amines with carbon-linked morpholines to enhance potency and selectivity .
Industrial Production Methods
Industrial production of PMID28870136-Compound-41 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
PMID28870136-Compound-41 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
PMID28870136-Compound-41 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of USP7 and its effects on protein stability.
Biology: Investigated for its role in modulating immune responses by affecting regulatory T cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth.
Industry: Utilized in the development of new drugs targeting USP7 and related pathways
Mechanism of Action
PMID28870136-Compound-41 exerts its effects by inhibiting USP7, an enzyme that removes ubiquitin groups from specific proteins. This inhibition leads to the stabilization of tumor suppressor proteins and the degradation of oncogenic proteins. The compound interacts with the allosteric pocket of USP7, forming strong hydrogen bonds that enhance its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
Compound 42: Another USP7 inhibitor with a different chemical structure but similar biological activity.
Compound 43: A structurally related compound that also targets USP7 but with varying potency and selectivity.
Uniqueness
PMID28870136-Compound-41 is unique due to its high selectivity and potency in inhibiting USP7. Its ability to form strong hydrogen bonds with the allosteric pocket of USP7 distinguishes it from other similar compounds. Additionally, its oral bioavailability and effectiveness in both p53 wildtype and p53 mutant cancer cell lines highlight its therapeutic potential .
Properties
CAS No. |
830-65-9 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1,3,8-trimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2/c1-4-9-5-6(10-4)11(2)8(14)12(3)7(5)13/h1-3H3,(H,9,10) |
InChI Key |
WZBKGWBHAPBSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
| 830-65-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



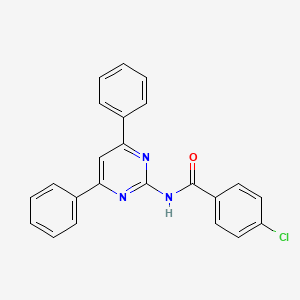
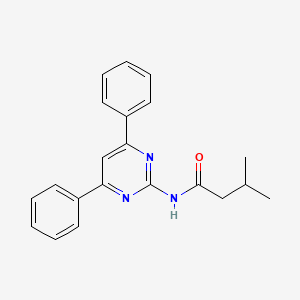


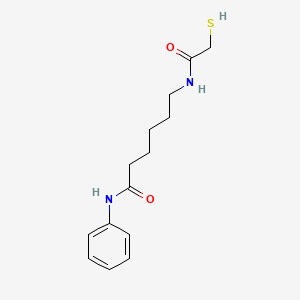
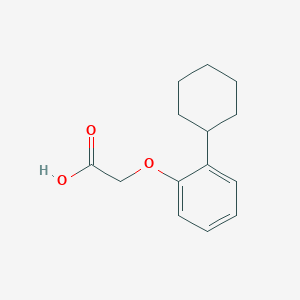
![1-(9H-Pyrido[3,4-b]indol-3-yl)ethanone](/img/structure/B3063949.png)
